molecular formula C5H5N3O3S B133880 N-(4-nitro-1,2-thiazol-5-yl)acetamide CAS No. 153970-44-6

N-(4-nitro-1,2-thiazol-5-yl)acetamide

Cat. No. B133880
M. Wt: 187.18 g/mol
InChI Key: XAIQJNBBVILKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitro-1,2-thiazol-5-yl)acetamide, also known as NTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NTAA is a thiazole derivative that has been synthesized through different methods and has shown promising results in different research areas.

Mechanism Of Action

The mechanism of action of N-(4-nitro-1,2-thiazol-5-yl)acetamide is not fully understood, but studies have shown that it can interact with different biological targets, including enzymes and proteins. N-(4-nitro-1,2-thiazol-5-yl)acetamide has been shown to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, N-(4-nitro-1,2-thiazol-5-yl)acetamide has been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

N-(4-nitro-1,2-thiazol-5-yl)acetamide has been shown to have different biochemical and physiological effects. In vitro studies have shown that N-(4-nitro-1,2-thiazol-5-yl)acetamide can inhibit the growth of different bacterial strains, including gram-positive and gram-negative bacteria. Additionally, N-(4-nitro-1,2-thiazol-5-yl)acetamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(4-nitro-1,2-thiazol-5-yl)acetamide is its ease of synthesis, making it readily available for different research applications. Additionally, its antimicrobial and anticancer properties make it a potential candidate for drug development. However, one of the limitations of N-(4-nitro-1,2-thiazol-5-yl)acetamide is its potential toxicity, which needs to be further studied to determine its safety for human use.

Future Directions

N-(4-nitro-1,2-thiazol-5-yl)acetamide has shown promising results in different research areas, and future studies can explore its potential applications further. One of the future directions is the development of N-(4-nitro-1,2-thiazol-5-yl)acetamide-based drugs for the treatment of bacterial infections and cancer. Additionally, future studies can explore the mechanism of action of N-(4-nitro-1,2-thiazol-5-yl)acetamide to gain a better understanding of its biological activity. Furthermore, studies can investigate the potential use of N-(4-nitro-1,2-thiazol-5-yl)acetamide in other fields, such as agriculture and environmental science.
Conclusion:
N-(4-nitro-1,2-thiazol-5-yl)acetamide is a thiazole derivative that has shown promising results in different research areas, including drug development, antimicrobial activity, and cancer treatment. Its ease of synthesis and potential applications make it a potential candidate for future research. However, further studies are needed to determine its safety for human use and gain a better understanding of its mechanism of action.

Synthesis Methods

N-(4-nitro-1,2-thiazol-5-yl)acetamide can be synthesized through various methods, including the reaction of 4-nitrothiazole with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 4-nitrothiazole with acetyl chloride in the presence of a base. The synthesis of N-(4-nitro-1,2-thiazol-5-yl)acetamide can also be achieved through a one-pot reaction of 4-nitrothiazole, acetic anhydride, and ammonium acetate.

Scientific Research Applications

N-(4-nitro-1,2-thiazol-5-yl)acetamide has been extensively studied for its potential applications in different research areas. One of the significant applications of N-(4-nitro-1,2-thiazol-5-yl)acetamide is in the development of new drugs. N-(4-nitro-1,2-thiazol-5-yl)acetamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(4-nitro-1,2-thiazol-5-yl)acetamide has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting cancer cell growth.

properties

CAS RN

153970-44-6

Product Name

N-(4-nitro-1,2-thiazol-5-yl)acetamide

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

N-(4-nitro-1,2-thiazol-5-yl)acetamide

InChI

InChI=1S/C5H5N3O3S/c1-3(9)7-5-4(8(10)11)2-6-12-5/h2H,1H3,(H,7,9)

InChI Key

XAIQJNBBVILKCH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=NS1)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=NS1)[N+](=O)[O-]

Origin of Product

United States

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